3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile
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Overview
Description
3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,5-a]pyridine scaffold is known for its biological activity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method is the I2-mediated oxidative annulation of 2-pyridyl ketones with alkylamines in the presence of sodium acetate (NaOAc) . This reaction proceeds efficiently in a one-pot manner, producing the desired imidazo[1,5-a]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions. The use of transition-metal-free sp3 C–H amination reactions has been explored for efficient synthesis . These methods are advantageous due to their scalability and the relatively mild reaction conditions required.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine-1-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets. The compound can activate or inhibit various enzymes and receptors, leading to its biological effects. For example, it may interact with adenosine 5′-monophosphate activated protein kinase (AMPK), leading to the activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the ring system.
Imidazo[4,5-b]pyridine: Another similar compound with a different ring fusion pattern.
Uniqueness
3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to its specific substitution pattern and the presence of the aminoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(2-aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C10H10N4/c11-5-4-10-13-8(7-12)9-3-1-2-6-14(9)10/h1-3,6H,4-5,11H2 |
InChI Key |
PWPJQMUBHIXJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)CCN)C#N |
Origin of Product |
United States |
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